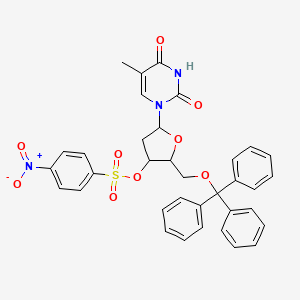
1-(3-O-Nosyl-5-O-trityl-2-deoxy--D-lyxofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-O-Nosyl-5-O-trityl-2-deoxy–D-lyxofuranosyl)thymine is a synthetic nucleoside analog. It is a derivative of thymine, a pyrimidine nucleobase, and is modified with protective groups such as nosyl and trityl. This compound is primarily used in organic synthesis and research applications .
Preparation Methods
The synthesis of 1-(3-O-Nosyl-5-O-trityl-2-deoxy–D-lyxofuranosyl)thymine involves multiple stepsThe reaction conditions typically involve the use of solvents like chloroform and dichloromethane.
Chemical Reactions Analysis
1-(3-O-Nosyl-5-O-trityl-2-deoxy–D-lyxofuranosyl)thymine undergoes various chemical reactions, including:
Substitution Reactions: The protective groups can be substituted under specific conditions.
Oxidation and Reduction:
Hydrolysis: The protective groups can be removed through hydrolysis to yield the free nucleoside.
Scientific Research Applications
This compound is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biomedicine: It is used in the synthesis of antiviral drugs, particularly for treating herpes simplex virus infections.
Proteomics Research: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-(3-O-Nosyl-5-O-trityl-2-deoxy–D-lyxofuranosyl)thymine is not well-documented. as a nucleoside analog, it likely interferes with nucleic acid synthesis by incorporating into DNA or RNA, thereby disrupting the replication process. The molecular targets and pathways involved are not explicitly detailed in the available literature.
Comparison with Similar Compounds
1-(3-O-Nosyl-5-O-trityl-2-deoxy–D-lyxofuranosyl)thymine is unique due to its specific protective groups and its application in organic synthesis and biomedicine. Similar compounds include:
1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine: A similar compound with slight variations in stereochemistry.
Other Nucleoside Analogs: Compounds like 2’-deoxy-3’-O-nosyl-5’-O-tritylthymidine, which are used in similar research applications.
Properties
Molecular Formula |
C35H31N3O9S |
|---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C35H31N3O9S/c1-24-22-37(34(40)36-33(24)39)32-21-30(47-48(43,44)29-19-17-28(18-20-29)38(41)42)31(46-32)23-45-35(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,22,30-32H,21,23H2,1H3,(H,36,39,40) |
InChI Key |
KDSFSPCVOCJHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



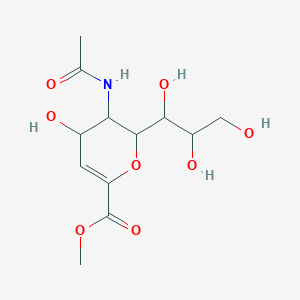


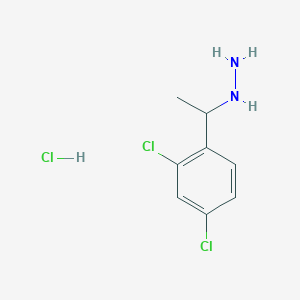
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
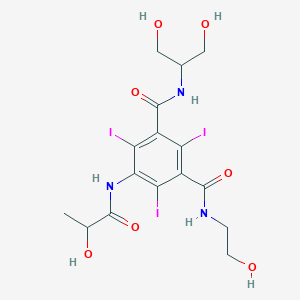
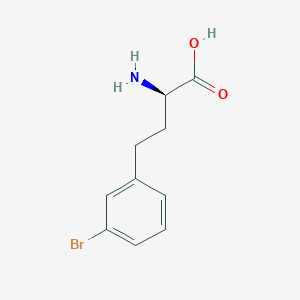
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)

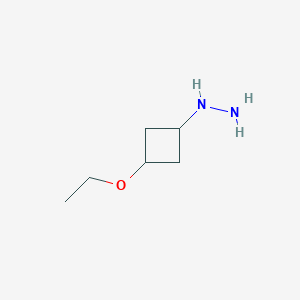
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
